3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine, also known as MBBD, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a diamine, meaning it contains two amino groups, and its chemical structure includes a benzene ring and a methylbutenyl group.
Wirkmechanismus
The mechanism of action of 3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine varies depending on its specific application. As a fluorescent probe, it binds to metal ions and emits a characteristic fluorescence signal, allowing for their detection and quantification. As a ligand for metal complexes, it can form stable coordination compounds that have unique properties and potential uses. As a potential drug candidate, it may interact with specific targets in cells to exert its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine are still being studied, but early research suggests that it may have antioxidant and anti-inflammatory properties, as well as potential anticancer activity. It may also have effects on cellular signaling pathways and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine in lab experiments is its unique chemical structure and properties, which make it a versatile compound for use in a wide range of applications. However, its synthesis can be complex and time-consuming, and its potential toxicity and side effects must be carefully evaluated before use.
Zukünftige Richtungen
There are many potential future directions for research on 3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine, including further optimization of its synthesis method, exploration of its potential uses in drug discovery and development, and investigation of its effects on cellular signaling pathways and gene expression. Additional research is also needed to fully understand its potential toxicity and side effects, as well as its pharmacokinetics and pharmacodynamics in vivo.
Synthesemethoden
The synthesis of 3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine involves several steps, including the reaction of 2-methylbut-3-en-2-ol with benzaldehyde to form 3-(2-methylbut-3-en-2-yl)benzaldehyde, which is then reacted with ammonia to form the final product, 3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine. This synthesis method has been optimized and improved over time to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine has been studied for its potential use in various scientific research applications, including as a fluorescent probe for detecting metal ions, as a ligand for metal complexes, and as a potential drug candidate for the treatment of cancer and other diseases. Its unique chemical structure and properties make it a versatile compound for use in a wide range of research areas.
Eigenschaften
CAS-Nummer |
118489-60-4 |
---|---|
Produktname |
3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine |
Molekularformel |
C11H16N2 |
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
3-(2-methylbut-3-en-2-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C11H16N2/c1-4-11(2,3)8-6-5-7-9(12)10(8)13/h4-7H,1,12-13H2,2-3H3 |
InChI-Schlüssel |
AWISAJZXBOCVNM-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C1=C(C(=CC=C1)N)N |
Kanonische SMILES |
CC(C)(C=C)C1=C(C(=CC=C1)N)N |
Synonyme |
1,2-Benzenediamine, 3-(1,1-dimethyl-2-propenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.